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Compound of Interest

Compound Name:
Sodium 1-methyl-1H-pyrazole-4-

sulfinate

CAS No.: 1138034-18-0

Cat. No.: B1374995 Get Quote

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its presence in numerous FDA-approved drugs.[1] Its unique electronic

properties and ability to act as a bioisostere for other aromatic systems have made it a critical

component in drug design.[2] Concurrently, the sulfone moiety is another key functional group

in pharmaceuticals, imparting metabolic stability, polarity, and potent hydrogen bonding

capabilities. The convergence of these two motifs in the form of pyrazole sulfones offers a

powerful strategy for developing novel therapeutic agents.

Sodium 1-methyl-1H-pyrazole-4-sulfinate emerges as a highly valuable and versatile

reagent for this purpose. As a bench-stable, easy-to-handle solid, it provides a significant

advantage over traditional, often odorous and unstable sulfur-based reagents like thiols or

sulfonyl chlorides.[3][4] This guide provides a comprehensive overview of the synthesis and

application of sodium 1-methyl-1H-pyrazole-4-sulfinate, offering detailed protocols for its

preparation and its use in robust C-S bond-forming reactions, specifically for the synthesis of

medicinally relevant aryl and heteroaryl sulfones.
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Sodium sulfinates have gained prominence as superior sulfonylating agents.[3] Key

advantages of Sodium 1-methyl-1H-pyrazole-4-sulfinate include:

Stability: It is a bench-stable, non-volatile, and odorless solid, simplifying storage and

handling.

Versatility: It serves as a potent nucleophile in transition-metal-catalyzed cross-coupling

reactions to form valuable sulfone linkages.[5]

Atom Economy: Modern cross-coupling methods utilizing sulfinates offer high atom economy

and avoid the production of stoichiometric organometallic waste.[5]

Medicinal Relevance: The incorporated 1-methylpyrazole moiety is a common feature in

bioactive molecules, making this reagent particularly suitable for late-stage functionalization

in drug discovery programs.

Synthesis of Sodium 1-methyl-1H-pyrazole-4-sulfinate
The preparation of the target reagent is a two-step process that begins with the readily

available 1-methyl-1H-pyrazole. The first step is a chlorosulfonylation, followed by a controlled

reduction of the resulting sulfonyl chloride to the desired sodium sulfinate salt.
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Caption: Two-step synthesis of the target sulfinate reagent.

Protocol 1.1: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride

This protocol is adapted from established methods for the sulfonylation of pyrazole derivatives.

[6][7]

Materials:

1-Methyl-1H-pyrazole
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Chlorosulfonic acid (ClSO₃H)

Chloroform (CHCl₃) or Dichloromethane (DCM)

Thionyl chloride (SOCl₂) (optional, but recommended for driving the reaction to completion)

Ice-cold water

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and

nitrogen inlet, add chlorosulfonic acid (5.0 eq.) to chloroform (approx. 7 mL per 25 g of

pyrazole) and cool the mixture to 0 °C in an ice bath.

Addition: Slowly add a solution of 1-methyl-1H-pyrazole (1.0 eq.) in chloroform (approx. 3 mL

per 25 g of pyrazole) to the stirred chlorosulfonic acid solution. Maintain the temperature at 0

°C during the addition.

Causality Note: This is a highly exothermic reaction. Slow, controlled addition is critical to

prevent dangerous temperature spikes and side reactions.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to 60 °C. Stir for 10-12 hours. Monitor the reaction progress by

TLC.

Completion (Optional): To ensure complete conversion, add thionyl chloride (1.1 eq.) to the

reaction mixture at 60 °C and continue stirring for an additional 2 hours.[6]

Work-up: Cool the reaction mixture to 0-10 °C and carefully pour it into a beaker containing a

mixture of crushed ice and dichloromethane.

Safety Note: Quenching chlorosulfonic acid is extremely exothermic and releases HCl gas.

This step must be performed slowly in a well-ventilated fume hood.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield 1-Methyl-1H-pyrazole-4-sulfonyl chloride as a

crude product, which can often be used directly in the next step.

Protocol 1.2: Reduction to Sodium 1-methyl-1H-pyrazole-4-sulfinate

This procedure is based on the general and reliable method of reducing sulfonyl chlorides with

sulfites.[8]

Materials:

1-Methyl-1H-pyrazole-4-sulfonyl chloride (from Protocol 1.1)

Sodium sulfite (Na₂SO₃)

Sodium bicarbonate (NaHCO₃)

Water

A water-miscible organic solvent (e.g., Acetonitrile or Acetone)

Procedure:

Preparation: In a round-bottom flask, prepare an aqueous solution of sodium sulfite (1.5 eq.)

and sodium bicarbonate (2.0 eq.). The bicarbonate maintains a basic pH to neutralize the

HCl byproduct.

Dissolution: Dissolve the crude 1-Methyl-1H-pyrazole-4-sulfonyl chloride in a minimal

amount of a water-miscible organic solvent like acetonitrile.

Reaction: Add the sulfonyl chloride solution dropwise to the stirring aqueous sulfite solution

at room temperature.

Stirring: Allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis

indicates the complete consumption of the starting material.

Isolation: Concentrate the reaction mixture under reduced pressure to remove the organic

solvent. The resulting aqueous solution can be used directly in some applications, or the
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solid sodium sulfinate can be isolated by salting out and filtration or by lyophilization. The

product is typically a stable white or off-white solid.

Safety and Handling
1-Methyl-1H-pyrazole-4-sulfonyl chloride (Intermediate): This compound is a corrosive solid.

Handle with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat.[9] It is moisture-sensitive and should be handled under an inert

atmosphere if stored. All operations should be conducted in a chemical fume hood.[9]

Sodium 1-methyl-1H-pyrazole-4-sulfinate (Final Product): This salt is generally considered

a stable, non-hazardous solid. However, standard laboratory safety practices should always

be followed. Store in a cool, dry place away from strong oxidizing agents.

Section 2: Application in C-S Bond Formation:
Synthesis of Aryl Sulfones
The primary application of sodium 1-methyl-1H-pyrazole-4-sulfinate is in the synthesis of

diaryl or aryl-heteroaryl sulfones via transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are particularly effective for this transformation.[10]

General Reaction and Proposed Mechanism
The reaction couples the sodium sulfinate salt with an aryl or heteroaryl halide (or triflate) in the

presence of a palladium catalyst, a suitable ligand, and a base in an organic solvent.
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Caption: Proposed catalytic cycle for Pd-catalyzed sulfonylation.

The mechanism is believed to proceed through a standard catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a

Pd(II) intermediate.

Salt Metathesis: The sulfinate salt displaces the halide on the palladium center to form an

arylpalladium(II) sulfinate complex.

Reductive Elimination: The aryl and sulfonyl groups couple and are eliminated from the

palladium center, forming the desired aryl sulfone product and regenerating the Pd(0)

catalyst.
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Protocol 2.1: Palladium-Catalyzed Sulfonylation of an
Aryl Bromide
Materials:

Sodium 1-methyl-1H-pyrazole-4-sulfinate (1.2 eq.)

Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq.)

Pd₂(dba)₃ (2.5 mol%)

Xantphos (5 mol%)

Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

Anhydrous 1,4-Dioxane

Anhydrous Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Hexanes

Procedure:

Setup: To an oven-dried Schlenk tube, add the aryl bromide, sodium 1-methyl-1H-
pyrazole-4-sulfinate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

Degassing: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

Causality Note: Oxygen can deactivate the Pd(0) catalyst. Using degassed solvent and an

inert atmosphere is crucial for catalytic efficiency and reproducible results.

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24

hours. Monitor the reaction by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter

through a pad of Celite to remove inorganic salts and the catalyst.

Extraction: Wash the filtrate with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel,

hexanes/ethyl acetate gradient) to yield the pure aryl sulfone product.

Substrate Scope and Optimization
The described palladium-catalyzed protocol is generally robust and applicable to a wide range

of coupling partners.

Coupling Partner Typical Yield Notes

Aryl Bromides

4-Bromoanisole Good to Excellent
Electron-donating groups are

well-tolerated.

4-Bromobenzonitrile Excellent
Electron-withdrawing groups

often accelerate the reaction.

2-Bromopyridine Moderate to Good
Heteroaryl halides are viable

substrates.

Aryl Chlorides

4-Chloroacetophenone Moderate

Often require more active

catalysts/ligands (e.g.,

Buchwald-type) and higher

temperatures.

Aryl Triflates

Phenyl triflate Excellent

Highly reactive electrophiles,

often react under milder

conditions.
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Conclusion
Sodium 1-methyl-1H-pyrazole-4-sulfinate is a highly effective and practical reagent for the

synthesis of complex sulfones relevant to the pharmaceutical and agrochemical industries. Its

stability, ease of preparation, and robust performance in modern C-S bond-forming reactions

make it a superior alternative to many traditional sulfonylating agents. The protocols outlined in

this guide provide a solid foundation for researchers to incorporate this valuable building block

into their synthetic programs, facilitating the efficient construction of novel molecular

architectures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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